1-(6-Chloro-1-benzofuran-2-yl)ethanone

Description

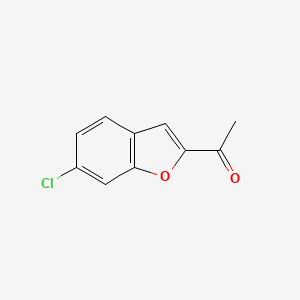

1-(6-Chloro-1-benzofuran-2-yl)ethanone is a heterocyclic compound featuring a benzofuran core substituted with a chlorine atom at position 6 and an acetyl group (ethanone) at position 2. Benzofuran derivatives are structurally analogous to naturally occurring furanocoumarins and are widely studied for their diverse pharmacological and material science applications. The chlorine substituent enhances electrophilicity and may influence intermolecular interactions, while the ethanone group provides a reactive site for further functionalization.

Properties

IUPAC Name |

1-(6-chloro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLBWLBMAZYMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ethanone derivatives, emphasizing differences in molecular architecture, synthesis, and functional properties.

Key Research Findings

Benzofuran Derivatives: Methoxy and ethoxy substituents (e.g., in derivatives) enhance solubility and stability, while bromo groups facilitate cross-coupling reactions for drug discovery . S-A () exhibits notable antioxidant activity, attributed to electron-donating groups (e.g., benzyloxy) that stabilize radical intermediates .

Phenyl Derivatives: 1-(2-Chloro-6-hydroxy-4-MeO-phenyl)ethanone () demonstrates crystallinity suitable for X-ray studies, a property critical for structural elucidation in drug design . Nitro and amino groups in 1-(2-Amino-6-nitrophenyl)ethanone () create redox-active motifs but require careful handling due to uncharacterized toxicity .

Benzimidazole Derivatives: The discontinuation of 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone HCl () highlights challenges in scalability or stability for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(6-Chloro-1-benzofuran-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Friedel-Crafts acylation of 6-chlorobenzofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene for optimal electrophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >90% purity.

- Data : Yields vary from 60–85% depending on stoichiometric ratios and catalyst activity. Suboptimal conditions (e.g., excess acetyl chloride) lead to diacetylated byproducts .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles, confirming the chloro and ethanone substituents at positions 6 and 2, respectively. ORTEP diagrams visualize anisotropic displacement parameters .

- Spectroscopy :

- ¹H/¹³C NMR : Ethylenic protons (δ 2.6–2.8 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbonyl carbon (δ 195–200 ppm).

- HRMS : Molecular ion [M+H]⁺ at m/z 195.0321 (C₁₀H₇ClO₂) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 6-chlorobenzofuran derivatives?

- Analysis : The chloro group at position 6 exerts a strong electron-withdrawing effect, directing electrophiles (e.g., acylium ions) to the less deactivated position 2. Computational studies (DFT, NBO analysis) reveal:

- Charge distribution : Position 2 has higher electron density compared to position 3 due to resonance stabilization.

- Transition state : Lower activation energy for substitution at position 2 vs. 3 (~15 kJ/mol difference) .

Q. How does this compound interact with biological targets, and what assays validate its therapeutic potential?

- Methods :

- Molecular docking : Screens against COX-2 (PDB ID: 5KIR) show a binding affinity (ΔG = −8.2 kcal/mol) via H-bonding with Ser530 and hydrophobic interactions .

- Kinetic assays : IC₅₀ values of 12.5 µM in LPS-induced RAW 264.7 macrophages confirm anti-inflammatory activity via NF-κB inhibition .

- Limitations : Low solubility in aqueous buffers (logP = 3.2) necessitates formulation with DMSO or cyclodextrin derivatives for in vivo studies .

Q. What strategies mitigate conflicting crystallographic data in structural refinement for halogenated benzofurans?

- Approach :

- Twinning analysis : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in chloro-substituted derivatives.

- Disorder modeling : Split positions for chlorine atoms (occupancy < 0.7) improve R-factor convergence (e.g., R₁ < 0.05) .

Key Considerations

- Regiochemical Control : Substituent position (6-Cl vs. 5-Cl) significantly alters electronic properties and reactivity. For example, 6-Cl derivatives exhibit stronger electron withdrawal, favoring nucleophilic attack at position 3 over 5 .

- Software Tools : SHELX (structure refinement), ORTEP (visualization), and Gaussian (DFT calculations) are critical for validating experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.